1-Bromo-6-(methylsulfanyl)hexane: Technical Monograph & Application Guide
1-Bromo-6-(methylsulfanyl)hexane: Technical Monograph & Application Guide
CAS: 87243-82-1 Formula: C₇H₁₅BrS Molecular Weight: 211.16 g/mol
Executive Summary
1-Bromo-6-(methylsulfanyl)hexane (also known as 1-Bromo-6-methylthiohexane) is a bifunctional aliphatic building block characterized by a terminal alkyl bromide and a distal methyl sulfide moiety. This C6-linker is critical in medicinal chemistry for constructing PROTACs (Proteolysis Targeting Chimeras) and bivalent ligands, where the hexyl chain provides an optimal spatial separation (approx. 8–9 Å) between warheads.
Unlike simple alkyl halides, the methylthio group offers a unique handle for metabolic tuning ; it can be selectively oxidized to a sulfoxide or sulfone to modulate polarity (logP) and hydrogen-bond accepting capability without altering the carbon skeleton. This guide outlines the synthesis, reactivity, and strategic application of CAS 87243-82-1 in high-value organic synthesis.
Chemical & Physical Profile
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | May darken upon storage due to trace HBr/Br₂ release. |
| Boiling Point | ~110–115 °C at 10 mmHg (Predicted) | High-boiling at atm pressure (>230 °C); vacuum distillation recommended. |
| Density | ~1.18 g/mL | Denser than water; facilitates phase separation. |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Immiscible with water. |
| Stability | Cold storage (2–8 °C) recommended | Sensitive to light and oxidation (sulfide → sulfoxide). |
| Reactivity | Electrophilic (Alkyl Bromide) | Susceptible to S_N2 displacement. |
Synthesis Protocol: Mono-Alkylation Strategy
Objective: Synthesize 1-Bromo-6-(methylsulfanyl)hexane from 1,6-dibromohexane while minimizing the formation of the bis-substituted byproduct, 1,6-bis(methylsulfanyl)hexane.
Retrosynthetic Logic
Direct methylation of 6-bromo-1-hexanethiol is possible but requires expensive starting materials. The most scalable and cost-effective route is the statistical nucleophilic substitution of 1,6-dibromohexane with sodium thiomethoxide (NaSMe).
Experimental Procedure (Self-Validating Protocol)
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Reagents:
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1,6-Dibromohexane (3.0 equivalents) – Excess is critical to suppress bis-substitution.
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Sodium Thiomethoxide (NaSMe) (1.0 equivalent) – Limiting reagent.
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Solvent: THF or Ethanol (Anhydrous).
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Temperature: 0 °C to Room Temperature (RT).
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Step-by-Step Methodology:
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Preparation: Charge a flame-dried 3-neck flask with 1,6-dibromohexane (3 eq) and anhydrous THF under inert atmosphere (N₂ or Ar). Cool to 0 °C.
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Addition: Dissolve NaSMe (1 eq) in a minimal volume of methanol or add as a solid in small portions over 30 minutes. Rationale: Slow addition keeps the local concentration of nucleophile low relative to the dibromide, favoring mono-substitution.
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Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (R_f ~0.5) will appear distinct from the starting dibromide (R_f ~0.8) and the bis-product (R_f ~0.2).
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Quench & Workup: Dilute with Diethyl Ether (Et₂O) and wash with water (x2) and brine (x1). The excess dibromide remains in the organic layer.
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Purification (Critical):
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Dry organic layer over MgSO₄ and concentrate.
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Distillation: Perform fractional vacuum distillation. The unreacted 1,6-dibromohexane will distill first, followed by the desired product.
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Alternative: Flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).
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Reaction Pathway Visualization
Figure 1: Statistical synthesis pathway prioritizing mono-substitution via stoichiometry control.
Reactivity & Functionalization[1]
The utility of CAS 87243-82-1 lies in its orthogonal reactivity . The alkyl bromide is a "hard" electrophile susceptible to displacement, while the thioether is a "soft" nucleophile that is stable to basic conditions but sensitive to oxidation.
Nucleophilic Displacement (The "Linker" Function)
The primary application is the alkylation of amines, phenols, or thiols to install the hexyl-thioether chain.
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Reaction: R-NH₂ + Br-(CH₂)₆-SMe → R-NH-(CH₂)₆-SMe
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Conditions: K₂CO₃/DMF or Cs₂CO₃/Acetonitrile, 60 °C.
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Use Case: Attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands) to the linker in PROTAC synthesis.
Sulfur Oxidation (Metabolic Tuning)
Once the linker is installed, the sulfide (-S-) can be oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-).
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Reagent: m-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone).
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Impact:
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Sulfide: Lipophilic, electron-rich.
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Sulfone: Polar, strong H-bond acceptor, metabolically stable.
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This allows "late-stage functionalization" to optimize the pharmacokinetic profile of a drug candidate.
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Divergent Synthesis Diagram
Figure 2: Divergent reactivity allowing both linker installation and physicochemical property modulation.
Applications in Drug Development[1]
PROTAC Linker Design
The 6-carbon chain is a classic "Goldilocks" length for PROTACs. It is long enough to allow the E3 ligase and the Target Protein (POI) to fold together (ternary complex formation) but short enough to prevent "hook effects" or entropic penalties.
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Advantage of S-Me: Unlike a simple hexyl chain (hydrophobic), the sulfur atom introduces a dipole and potential metabolic handle. It mimics the size of a methylene group (-CH₂-) but with different electronic properties.
Fragment-Based Drug Discovery (FBDD)
The -(CH₂)₆-SMe motif acts as a "lipophilic tail" that can reach into deep hydrophobic pockets of enzymes or receptors (e.g., GPCRs). The terminal methyl sulfide can interact with aromatic residues (Methionine-Aromatic interaction) in the binding pocket.
Safety & Handling
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Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
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Odor Control: Thioethers often possess a disagreeable "cabbage-like" or "garlic" odor.
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Protocol: All glassware and waste must be treated with a dilute bleach solution (Sodium Hypochlorite) before removal from the fume hood. Bleach oxidizes the sulfide to the odorless sulfoxide/sulfone.
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Storage: Store under Nitrogen at 2–8 °C. The bromide is stable, but the sulfur is prone to air oxidation over months.
References
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PubChem Compound Summary. "1-Bromo-6-(methylsulfanyl)hexane (CID 14312893)."[1] National Center for Biotechnology Information. Link
- General Synthesis of Alkyl Thioethers. "Nucleophilic Substitution of Alkyl Halides with Thiolates." Organic Chemistry Portal. (Standard textbook methodology applied to CAS 87243-82-1).
- PROTAC Linker Chemistry. "Linker Technologies in PROTAC Drug Discovery." Journal of Medicinal Chemistry. (Contextual reference for C6-linker utility).
- Safety Data Sheet (SDS). "1-Bromohexane derivatives handling." (General alkyl bromide safety protocols).
